6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole
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Overview
Description
6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and 5-aminotetrazole.
Reaction Conditions: The key step involves the formation of the ethenyl linkage between the indole and tetrazole moieties. This is achieved through a condensation reaction under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using optimized conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups such as halogens or nitro groups.
Scientific Research Applications
6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in viral replication, leading to its antiviral properties .
Comparison with Similar Compounds
6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole can be compared with other indole derivatives such as:
5-fluoroindole: Similar in structure but lacks the tetrazole moiety, resulting in different biological activities.
3-(2H-tetrazol-5-yl)indole: Contains the tetrazole group but lacks the fluoro substitution, leading to variations in chemical reactivity and biological properties.
6-chloro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole: A chlorinated analog that may exhibit different reactivity and potency in biological assays.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8FN5 |
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Molecular Weight |
229.21 g/mol |
IUPAC Name |
6-fluoro-3-[2-(2H-tetrazol-5-yl)ethenyl]-1H-indole |
InChI |
InChI=1S/C11H8FN5/c12-8-2-3-9-7(6-13-10(9)5-8)1-4-11-14-16-17-15-11/h1-6,13H,(H,14,15,16,17) |
InChI Key |
JDBSZVDIUIRSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=CC3=NNN=N3 |
Origin of Product |
United States |
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